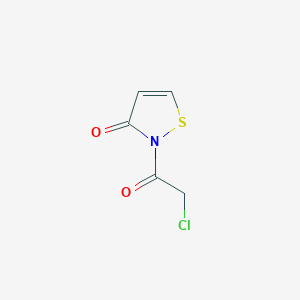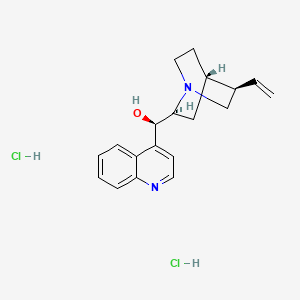![molecular formula C9H7ClN2O2 B1451522 Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 952800-36-1](/img/structure/B1451522.png)
Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Übersicht
Beschreibung
“Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 952800-36-1 . It has a molecular weight of 210.62 . The compound is typically stored in a refrigerator and has a physical form of a white to yellow solid .
Synthesis Analysis
The synthesis of this compound involves several steps, as indicated by the IR and NMR data . The yield of the synthesis process is approximately 76% . The IR (KBr) (v max / cm −1) values are 3146 (Ar–CH str), 2919 (Ali CH str), 1733 (C=O), 1244 (C–O) cm −1 . The 1 H NMR (400 MHz, CDCl 3, ppm) values are δ 8.43–4.42 (d, 1H, H-1, J = 4 Hz), 7.81–7.77 (m, 2H, H-3, 6), 7.21–7.16 (m, 1H, H-2), 6.59–6.55 (m, 1H, H-5), 3.87 (s, 3H, C H 3) .Molecular Structure Analysis
The Inchi Code for “Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is 1S/C9H7ClN2O2/c1-14-9 (13)7-4-6-8 (12-7)5 (10)2-3-11-6/h2-4,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a white to yellow solid . It has a molecular weight of 210.62 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Agents
Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate serves as a key intermediate in the synthesis of compounds with potential anticancer activity. Derivatives of this compound have shown inhibitory effects against FMS kinase, which is a promising target for anticancer and antiarthritic drug development . The pyrrolopyridine scaffold, in particular, is a part of several kinase inhibitor drugs like Vemurafenib and Pexidartinib used in cancer therapy .
Material Science: Organic Synthesis Building Blocks
In material science, this compound is utilized as a building block for the synthesis of complex organic molecules. Its reactive sites allow for various chemical modifications, making it a versatile reagent for creating new materials with desired properties for industrial applications .
Environmental Science: Pollutant Degradation Studies
The compound’s derivatives could be studied for their role in the degradation of environmental pollutants. The reactivity of the pyrrolopyridine ring might be harnessed to break down harmful chemicals in the environment, although specific applications in this field require further research .
Biochemistry: Enzyme Inhibition Studies
This compound is relevant in biochemistry for studying enzyme inhibition. It can be used to investigate the biochemical pathways of diseases and to screen for potential inhibitors that could lead to new treatments .
Pharmacology: Drug Development
In pharmacology, the compound’s derivatives are explored for their therapeutic potential. For instance, they are examined for their pharmacokinetics, pharmacodynamics, and safety profiles as part of the drug development process. The compound’s role in the synthesis of kinase inhibitors highlights its importance in creating new medications .
Chemical Synthesis: Reagent for Heterocyclic Compounds
Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a valuable reagent in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Its chemical structure allows for the introduction of various functional groups, aiding in the creation of diverse heterocyclic architectures .
Molecular Biology: DNA Interaction Studies
While not directly used in molecular biology, derivatives of this compound could be synthesized to interact with DNA or RNA, providing insights into the molecular mechanisms of gene expression and regulation. This could further lead to the development of gene therapy strategies .
Safety and Hazards
Zukünftige Richtungen
The future directions for “Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” and similar compounds could involve further exploration of their potential in cancer therapy, given their reported activities against FGFR1, 2, and 3 . More research is needed to fully understand their mechanisms of action and potential applications in medicine.
Eigenschaften
IUPAC Name |
methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6-8(12-7)5(10)2-3-11-6/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBUZBSXMBSOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CC(=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662722 | |
| Record name | Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
CAS RN |
952800-36-1 | |
| Record name | Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)
![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)

![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)


![[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate](/img/structure/B1451458.png)


